molecular formula C15H15NO4 B3050294 6-(Allyloxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 248596-48-7

6-(Allyloxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B3050294
CAS No.: 248596-48-7
M. Wt: 273.28 g/mol
InChI Key: WFBUDHFYCAROCH-UHFFFAOYSA-N
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Description

The compound is a quinoline derivative with an allyloxy group and a carboxylic acid group. Quinolines are aromatic compounds with a fused pyridine and benzene ring. The allyloxy group is a common functional group in organic chemistry, consisting of an alkene (allyl) bound to an oxygen . The carboxylic acid group consists of a carbon double-bonded to an oxygen and single-bonded to a hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the allyloxy and carboxylic acid groups attached at specific positions. The exact structure would depend on the locations of these groups on the quinoline core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the allyloxy and carboxylic acid groups. The allyloxy group could participate in reactions typical of alkenes, while the carboxylic acid group could undergo reactions typical of carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the allyloxy and carboxylic acid groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The study of quinoline derivatives is an active area of research, particularly in the development of new pharmaceuticals. Future research on this compound could explore its potential biological activity and possible applications in medicine .

Properties

IUPAC Name

1-ethyl-4-oxo-6-prop-2-enoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-7-20-10-5-6-12-11(8-10)14(17)9-13(15(18)19)16(12)4-2/h3,5-6,8-9H,1,4,7H2,2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBUDHFYCAROCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC=C)C(=O)C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384277
Record name 1-Ethyl-4-oxo-6-[(prop-2-en-1-yl)oxy]-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

248596-48-7
Record name 1-Ethyl-4-oxo-6-[(prop-2-en-1-yl)oxy]-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Allyloxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Allyloxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 3
6-(Allyloxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(Allyloxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(Allyloxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Reactant of Route 6
6-(Allyloxy)-1-ethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

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